molecular formula C13H12N2O3 B3913544 N'-{[(2-methylfuran-3-yl)carbonyl]oxy}benzenecarboximidamide CAS No. 6112-17-0

N'-{[(2-methylfuran-3-yl)carbonyl]oxy}benzenecarboximidamide

Cat. No.: B3913544
CAS No.: 6112-17-0
M. Wt: 244.25 g/mol
InChI Key: WUEXOQYPVVZRRG-UHFFFAOYSA-N
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Description

N’-{[(2-methylfuran-3-yl)carbonyl]oxy}benzenecarboximidamide is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.246 g/mol This compound features a furan ring substituted with a methyl group at the 2-position and a benzenecarboximidamide moiety linked through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(2-methylfuran-3-yl)carbonyl]oxy}benzenecarboximidamide can be achieved through several methods. One common approach involves the reaction of 2-methylfuran-3-carbonyl chloride with benzenecarboximidamide in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic techniques such as NMR and IR spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-{[(2-methylfuran-3-yl)carbonyl]oxy}benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring or the benzenecarboximidamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan and benzenecarboximidamide derivatives.

Mechanism of Action

The mechanism of action of N’-{[(2-methylfuran-3-yl)carbonyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The furan ring and benzenecarboximidamide moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[(2-methylfuran-3-yl)carbonyl]oxy}benzenecarboximidamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-11(7-8-17-9)13(16)18-15-12(14)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEXOQYPVVZRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)ON=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)O/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417489
Record name AC1NT7YI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6112-17-0
Record name AC1NT7YI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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